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4-Bromo-3-(dimethylamino)phenol

Cat. No.: B12330993
M. Wt: 216.07 g/mol
InChI Key: OVRSKSJATHDPBH-UHFFFAOYSA-N
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Description

Contextualization of Phenolic Compounds Bearing Amino and Halogen Substituents

Phenolic compounds that are functionalized with both amino and halogen groups represent a versatile and highly reactive class of organic molecules. The interplay between the electron-donating amino group and the electron-withdrawing, yet nucleophilically displaceable, halogen atom on an aromatic phenol (B47542) framework gives rise to unique chemical properties. Halogenated phenols are recognized as valuable starting materials in the synthesis of active ingredients for pharmaceuticals and agrochemicals. nih.gov The introduction of halogen atoms can influence a molecule's lipophilicity, membrane permeability, and metabolic stability, which are critical parameters in drug design. nih.govnih.gov

The amino group, on the other hand, not only modulates the electronic properties of the phenolic ring but also serves as a key functional handle for building more complex molecular architectures. dtic.milnih.gov Aminophenol derivatives are precursors to a wide range of important substances, including dyes and pharmaceuticals. wikipedia.org The combination of these functional groups allows for a diverse range of chemical transformations, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, diazotization of the amino group, and various coupling reactions, making halogenated aminophenols powerful intermediates in synthetic chemistry. wikipedia.orgsuniv.ac.in

Rationale for In-depth Academic Investigation of 4-Bromo-3-(dimethylamino)phenol

The specific structure of this compound presents a compelling case for detailed academic study. The molecule contains a phenol, a tertiary dimethylamino group, and a bromine atom. The relative positioning of these groups—the meta-disposed amino and bromo substituents, with the bromine being para to the hydroxyl group—creates a unique electronic and steric environment.

The rationale for its investigation can be broken down as follows:

Synthetic Versatility : The compound serves as a multifunctional building block. The bromine atom is a good leaving group in palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The phenolic hydroxyl group can be alkylated or acylated, and the dimethylamino group can direct metallation or participate in other transformations. This makes the compound a valuable starting point for constructing diverse molecular libraries.

Medicinal Chemistry Potential : Halogenated aromatic compounds are prevalent in many clinically approved drugs. nih.gov The bromine atom can participate in halogen bonding, a significant interaction in ligand-receptor binding. nih.gov The aminophenol scaffold itself is found in biologically active molecules. For instance, 4-aminophenol (B1666318) is the final intermediate in the synthesis of paracetamol. wikipedia.org Therefore, derivatives of this compound are logical targets for screening for various biological activities, such as protein kinase inhibition or as antimicrobial agents. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies : Investigating this compound and its reaction products contributes to a broader understanding of structure-activity relationships. nih.govcsic.es By systematically modifying the core structure at its three functional points, researchers can probe how changes in stereoelectronics affect biological or material properties, providing foundational knowledge for designing new molecules with desired functions. nih.govscilit.com

Overview of Current Research Trajectories and Gaps for the Compound Class

Research involving halogenated aminophenols is progressing along several key trajectories. A major focus is on the development of novel and more efficient synthetic methodologies. This includes creating greener and more atom-economical routes to these compounds and their derivatives. dtic.mil Another significant area is their application in catalysis and materials science.

However, several research gaps remain:

Green Synthesis Routes : While many synthetic methods exist, they often rely on harsh conditions or hazardous reagents. There is a continuous need for developing more environmentally benign synthetic pathways. google.com

Comprehensive SAR Data : For many halogenated aminophenols, including this compound, comprehensive structure-activity relationship studies are lacking. A systematic investigation into how the type and position of the halogen and amino substituents affect activity is needed to guide rational drug design. nih.govcsic.es

Exploration of Novel Applications : While their use as synthetic intermediates is established, the full potential of halogenated aminophenols in areas like materials science (e.g., as monomers for specialty polymers) or as probes for biological systems remains underexplored.

The physicochemical and spectroscopic properties of this compound are fundamental to its application in research.

PropertyValue
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
CAS Number 1243354-86-0
Appearance Data not widely available, likely a solid at room temperature
Melting Point Data not widely available
Solubility Expected to be soluble in organic solvents like methanol, ethanol (B145695), and DMSO

Note: The data in this table is compiled from publicly available chemical supplier information. sigmaaldrich.com

Spectroscopic data is crucial for the identification and characterization of the compound. While a specific experimental spectrum for this exact compound is not publicly available in the literature, expected spectral characteristics can be inferred.

SpectroscopyExpected Characteristics
¹H NMR Signals corresponding to the aromatic protons, the N-methyl protons (a singlet integrating to 6H), and the phenolic hydroxyl proton. The aromatic signals would show splitting patterns determined by their coupling with each other.
¹³C NMR Resonances for the eight distinct carbon atoms, including the two methyl carbons, and the six aromatic carbons, with their chemical shifts influenced by the bromo, hydroxyl, and dimethylamino substituents.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (216.08 g/mol ), showing a characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity peaks for M and M+2).
Infrared (IR) Characteristic absorption bands for the O-H stretch of the phenol, C-N stretching of the amine, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrNO B12330993 4-Bromo-3-(dimethylamino)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

4-bromo-3-(dimethylamino)phenol

InChI

InChI=1S/C8H10BrNO/c1-10(2)8-5-6(11)3-4-7(8)9/h3-5,11H,1-2H3

InChI Key

OVRSKSJATHDPBH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)O)Br

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis of 4-Bromo-3-(dimethylamino)phenol

The direct construction of the this compound scaffold can be achieved through several strategic approaches, including classic named reactions and modern synthetic techniques.

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located adjacent to a carbonyl group. libretexts.org In the context of synthesizing this compound, this reaction is adapted for phenols, which can act as the nucleophilic component. The reaction typically involves the condensation of a phenol (B47542) with formaldehyde (B43269) and a secondary amine, such as dimethylamine (B145610), to introduce an aminomethyl group onto the aromatic ring. wikipedia.orgorganic-chemistry.org

One pathway involves the initial bromination of a phenol to produce 4-bromophenol. This intermediate then undergoes a Mannich reaction with formaldehyde and dimethylamine to introduce the dimethylaminomethyl group at the 3-position, ortho to the hydroxyl group. The mechanism proceeds through the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and dimethylamine, which then acts as the electrophile. The electron-rich phenol attacks this iminium ion, leading to the desired product. libretexts.orgwikipedia.org The use of preformed iminium salts can lead to faster and more regioselective reactions under milder conditions. youtube.com

Alternatively, the Mannich reaction can be performed on 3-aminophenol (B1664112) derivatives, followed by bromination. The success of these approaches hinges on the careful control of reaction conditions to achieve the desired regioselectivity and avoid the formation of byproducts. researchgate.net

Table 1: Mannich Reaction-based Synthesis Approaches
Starting MaterialKey ReagentsIntermediateFinal ProductReference
PhenolBr₂, Formaldehyde, Dimethylamine4-Bromophenol4-Bromo-3-((dimethylamino)methyl)phenol
3-AminophenolFormaldehyde, Dimethylamine, Brominating Agent3-((Dimethylamino)methyl)phenol4-Bromo-3-((dimethylamino)methyl)phenol

Electrophilic aromatic substitution is a fundamental process for introducing functional groups onto an aromatic ring. In the synthesis of this compound, the key step is the selective bromination of a substituted phenol precursor. The starting material for this approach is typically 3-(dimethylamino)phenol.

The hydroxyl and dimethylamino groups are both strong activating groups, directing incoming electrophiles to the ortho and para positions. libretexts.org Due to the meta-positioning of these groups in 3-(dimethylamino)phenol, the C2, C4, and C6 positions are highly activated. The bromination is highly regioselective, with the bromine atom preferentially adding to the para-position relative to the powerful hydroxyl-directing group, yielding this compound. researchgate.net

Various brominating agents can be employed, including molecular bromine (Br₂) in solvents like acetic acid or the use of N-bromosuccinimide (NBS). mdpi.com The choice of reagent and reaction conditions is crucial to control the reaction and prevent over-bromination, which can readily occur due to the high activation of the aromatic ring. libretexts.org The use of milder reagents and controlled temperatures helps to ensure the formation of the desired monobrominated product. youtube.com

Table 2: Electrophilic Bromination of 3-(Dimethylamino)phenol
Starting MaterialBrominating AgentSolventProductKey FeatureReference
3-(Dimethylamino)phenolBr₂Acetic AcidThis compoundHigh regioselectivity for the para position.
3-(Dimethylamino)phenolN-Bromosuccinimide (NBS)DichloromethaneThis compoundMilder conditions to control bromination. mdpi.com

Organometallic reagents provide a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. While less common for the direct synthesis of this compound itself, these strategies are crucial for preparing precursors and analogs. For instance, Grignard reagents can be used in the synthesis of related structures. The reaction of a Grignard reagent, such as (4-bromophenyl)magnesium bromide, with a suitable electrophile can be a key step in building the carbon skeleton. nih.gov

Directed ortho-lithiation is another powerful technique. By using a directing group, such as a protected phenol, it is possible to selectively deprotonate the ortho position and then quench with an electrophile. While direct application to this specific molecule is not widely reported, this methodology is a standard for regioselective functionalization of aromatic rings. mdpi.com

Synthesis of Chemically Related Derivatives and Analogs

The functional groups present in this compound offer multiple handles for further chemical modification, allowing for the synthesis of a diverse library of related compounds.

The phenolic hydroxyl group is a versatile site for derivatization. Classical reactions such as etherification and esterification can be readily performed to modify the properties of the molecule. researchgate.net

Etherification: The hydroxyl group can be converted into an ether by reaction with an alkyl halide or other electrophiles in the presence of a base. This modification can alter the solubility and electronic properties of the compound. researchgate.net

Esterification: Reaction with an acyl chloride or anhydride (B1165640) leads to the formation of an ester. This can be used to introduce a variety of functional groups and can also serve as a protecting group for the phenol. torvergata.it

These modifications are fundamental in medicinal chemistry for tuning the pharmacokinetic and pharmacodynamic properties of a lead compound. nih.gov

The dimethylamino group can also be a site for chemical transformation. While the tertiary amine is relatively stable, it can undergo certain reactions.

Demethylation: It is possible to remove one or both of the methyl groups to yield the corresponding secondary or primary amine. This transformation can significantly alter the basicity and hydrogen bonding capabilities of the molecule.

Oxidation: The nitrogen atom can be oxidized to form an N-oxide, which can have different biological activities and metabolic fates.

These modifications allow for the exploration of the structure-activity relationship of the dimethylamino group in various applications.

Aromatic Ring Substitution Reactions

A logical and controllable synthetic pathway to this compound involves a sequence of protection, electrophilic substitution, deprotection, and functional group transformation steps, starting from 3-aminophenol. This strategy leverages the directing effects of substituents at each stage to install the bromo and dimethylamino groups at the correct positions.

Step 1: Protection of the Amine Group

The initial step involves the protection of the highly reactive amino group of the precursor, 3-aminophenol. The amine is typically converted to an acetamide (B32628) by reacting it with acetyl chloride or acetic anhydride. This transformation is crucial as it moderates the activating effect of the nitrogen atom and prevents unwanted side reactions, such as oxidation, during subsequent steps. The resulting compound is 3-acetamidophenol. The acetyl group is still an ortho-, para-director, but its influence is less pronounced than that of a free amino group. wikipedia.org

Step 2: Regioselective Bromination

The key aromatic substitution reaction in this synthesis is the bromination of 3-acetamidophenol. In this intermediate, both the hydroxyl (-OH) and the acetamido (-NHCOCH₃) groups are ortho-, para-directors. The hydroxyl group, being a powerful activator, directs the incoming bromine electrophile predominantly to its para-position (C4) and ortho-positions (C2, C6). The acetamido group directs to its ortho- (C2, C4) and para- (C6) positions. The directing effects are cooperative towards positions 2, 4, and 6. However, due to steric hindrance from the adjacent substituents at position 2 and the strong preference for para-substitution in phenols, the bromination occurs with high regioselectivity at the C4 position. nih.govnih.gov This yields the intermediate, 4-bromo-3-acetamidophenol.

The regioselective bromination of activated phenols can be challenging, but various methods have been developed to favor para-substitution. chemistryviews.org Reagents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent are commonly employed. The use of specific catalytic systems can further enhance this selectivity. nih.govnih.gov

Interactive Table 1: Synthesis of 4-Bromo-3-acetamidophenol

Precursor Reagent(s) Solvent Reaction Type Product

Step 3: Hydrolysis of the Amide (Deprotection)

Following successful bromination, the acetyl protecting group is removed from the nitrogen atom. This is typically achieved by acid- or base-catalyzed hydrolysis. The process converts the acetamido group back into a primary amine, yielding 4-bromo-3-aminophenol.

Step 4: N-Methylation of the Amino Group

The final step is the conversion of the primary amino group of 4-bromo-3-aminophenol into a tertiary dimethylamino group. A common and effective method for this transformation is reductive amination. A related procedure involves reacting an aminophenol with formaldehyde in the presence of a reducing agent like sodium borohydride. thno.org This two-step, one-pot reaction first forms an imine or enamine, which is then reduced in situ to the dimethylated amine. The Eschweiler-Clarke reaction, using formic acid and formaldehyde, is another established method for the exhaustive methylation of primary amines.

Interactive Table 2: Synthesis of this compound

Precursor Reagent(s) Reaction Type Product
4-Bromo-3-aminophenol Formaldehyde, Sodium Borohydride thno.org Reductive Amination This compound

This synthetic route, centered around a series of controlled aromatic substitution and functional group manipulation reactions, highlights the application of fundamental organic chemistry principles to achieve the synthesis of a specifically substituted aromatic compound.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The aromatic ring of 4-Bromo-3-(dimethylamino)phenol is highly activated towards electrophilic attack due to the presence of the strongly electron-donating hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups. libretexts.orgbyjus.com Both of these groups are ortho-para directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. byjus.com

In the case of this compound, the positions on the ring are numbered starting from the hydroxyl group. The dimethylamino group is at position 3, and the bromine is at position 4. The positions available for substitution are 2, 5, and 6.

Position 2: Ortho to the -OH group and meta to the -N(CH₃)₂ group.

Position 6: Ortho to the -OH group and ortho to the -N(CH₃)₂ group.

Position 5: Para to the -OH group (blocked by bromine) and meta to the -N(CH₃)₂ group.

Due to the powerful activating and directing effects of both the hydroxyl and dimethylamino groups, electrophilic substitution, such as further halogenation or nitration, is expected to occur readily. libretexts.orgbyjus.com The position ortho to both activating groups (position 6) would be particularly favored. However, the high reactivity can sometimes be difficult to control, potentially leading to multiple substitution products. libretexts.org

Conversely, nucleophilic aromatic substitution (NAS) on simple aryl halides is generally a difficult reaction. libretexts.orglibretexts.org This type of reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group (in this case, the bromine atom). masterorganicchemistry.com The this compound molecule contains two electron-donating groups, which deactivate the ring towards nucleophilic attack. Therefore, direct displacement of the bromine atom by a nucleophile via a standard NAS mechanism (addition-elimination) is expected to be unfavorable. libretexts.orgmasterorganicchemistry.com Despite this, some substitution reactions where the bromine atom is replaced by other nucleophiles are possible, likely requiring specific catalysts or harsh reaction conditions.

Reaction TypeReactivity of this compoundKey Influencing Factors
Electrophilic Aromatic SubstitutionHighly reactive; substitution is favored.Strongly activating -OH and -N(CH₃)₂ groups direct incoming electrophiles, primarily to ortho and para positions. libretexts.orgbyjus.com
Nucleophilic Aromatic SubstitutionUnfavorable under standard conditions.Electron-donating -OH and -N(CH₃)₂ groups deactivate the ring towards nucleophilic attack. masterorganicchemistry.com

Oxidative Transformations of the Phenolic Group

Phenols are susceptible to oxidation, and the presence of electron-donating groups on the aromatic ring enhances this reactivity. libretexts.org The phenolic group of this compound can undergo oxidation to produce colored products, most notably derivatives of benzoquinone. libretexts.org The oxidation process involves the loss of electrons from the phenol (B47542), often facilitated by oxidizing agents, to form a phenoxenium ion intermediate. thieme-connect.de This reactive species can then be transformed into a more stable quinone structure. Given the substitution pattern, oxidation would likely lead to a bromo-dimethylamino-substituted 1,4-benzoquinone (B44022) or other complex oxidized species, depending on the specific reagents and reaction conditions employed.

Reduction Pathways of the Aromatic Bromine

The carbon-bromine bond in aryl bromides can be cleaved through reduction, a reaction that replaces the bromine atom with a hydrogen atom. This process, known as hydrodebromination, can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., using a palladium catalyst and a hydrogen source) or metal-based reducing systems. For this compound, reduction of the aromatic bromine would yield 3-(dimethylamino)phenol. This transformation is a common strategy in organic synthesis to remove a halogen that was used as a directing group or to access the corresponding debrominated compound.

Hydrolytic Stability and Kinetic Analysis

The term "hydrolysis" in the context of this compound most directly refers to the potential reaction of the C-Br bond with water, which would be a nucleophilic aromatic substitution reaction. As discussed, the electron-rich nature of the ring makes it resistant to this type of reaction under neutral or acidic conditions. However, under strongly basic conditions, hydrolysis can be forced.

The hydrolysis of aryl halides can be catalyzed by a strong base. For this compound, a base-catalyzed hydrolysis would involve the attack of a hydroxide (B78521) ion (OH⁻) on the carbon atom bearing the bromine. Given the deactivating effect of the -OH and -N(CH₃)₂ groups on a standard SₙAr mechanism, this pathway would likely require high temperatures and pressures. An alternative pathway that can operate under basic conditions is the elimination-addition mechanism via a benzyne (B1209423) intermediate, although this typically requires the absence of strongly activating groups and the presence of a hydrogen atom ortho to the leaving group.

Another relevant mechanism observed in the hydrolysis of related N-methylcarbamate pesticides under alkaline conditions is the reaction of the hydroxide ion with the molecule to initiate decomposition. researchgate.net

The Unimolecular Elimination Conjugate Base (E1cB) mechanism is a two-step pathway that occurs under basic conditions. masterorganicchemistry.comwikipedia.org It involves the deprotonation of the substrate by a base to form a conjugate base (an anion), followed by the loss of a leaving group in a separate, typically rate-determining, step. masterorganicchemistry.com This mechanism is favored when the proton being removed is relatively acidic and the leaving group is poor. wikipedia.org

In studies of the alkaline hydrolysis of certain N-methylcarbamate pesticides, an E1cB mechanism has been established. researchgate.net The process involves the abstraction of the N-H proton by a base, forming an anionic conjugate base. This is followed by the elimination of the phenoxide group to form methyl isocyanate. researchgate.net While this compound itself does not have the same functional group to undergo this specific E1cB reaction, the principle highlights a mechanistic pathway that can be favored by related structures in basic aqueous media. For the phenol itself, an E1cB pathway is not a standard or expected mechanism for the hydrolysis of its C-Br bond.

Radical Reactions and O–H Bond Activation

The cleavage of the O–H bond in this compound is a central aspect of its radical chemistry. This process can occur through several distinct mechanisms, including concerted and sequential pathways of proton and electron transfer, as well as direct hydrogen atom abstraction. The presence of both an electron-donating dimethylamino group and an electron-withdrawing, yet resonance-donating, bromo group on the phenol ring introduces a nuanced electronic landscape that influences the favorability of each pathway.

Concerted Proton-Electron Transfer (CPET) is a mechanism where a proton and an electron are transferred in a single kinetic step from different or the same centers. acs.orgnih.gov In the context of phenols, this process is crucial in many chemical and biological oxidations, including the function of Photosystem II. nih.govpnas.orgresearchgate.net The oxidation of phenols with an intramolecular hydrogen bond can proceed via CPET to form a phenoxyl radical, with the proton being transferred to a base. acs.orgpnas.org

For this compound, a CPET process would involve the simultaneous transfer of an electron from the phenol and a proton from the hydroxyl group to an acceptor. The thermodynamic driving force for such a reaction is significantly influenced by the substituents on the phenol ring. Electron-donating groups, like the dimethylamino group, and electron-withdrawing groups can affect the oxidation potential and the pKa of the phenol, thereby altering the kinetics of CPET reactions. nih.gov Studies on substituted phenols have shown that the rate of CPET can be finely tuned by modifying the electronic properties of the substituents. nih.gov

The general scheme for a separated CPET (sCPET) reaction, where the proton and electron are transferred to different sites, can be represented as: ArOH + B + Ox → ArO• + HB⁺ + Red

Where ArOH is the phenol, B is a proton acceptor, Ox is an electron acceptor, ArO• is the resulting phenoxyl radical, HB⁺ is the protonated base, and Red is the reduced form of the oxidant. The intramolecular hydrogen bonding, if present, can also play a significant role in facilitating this process. pnas.org

In contrast to the concerted mechanism, the O–H bond activation can also proceed through stepwise pathways:

Proton Transfer followed by Electron Transfer (PT-ET): In this mechanism, the phenol first deprotonates to form a phenoxide ion, which is then oxidized in a subsequent step. ArOH ⇌ ArO⁻ + H⁺ ArO⁻ → ArO• + e⁻

Electron Transfer followed by Proton Transfer (ET-PT): Here, the initial step is the oxidation of the phenol to a radical cation, which then deprotonates to form the phenoxyl radical. ArOH → [ArOH]•⁺ + e⁻ [ArOH]•⁺ ⇌ ArO• + H⁺

The competition between CPET and these sequential pathways is governed by the thermodynamics of the individual steps. For many phenols, the formation of the high-energy radical cation intermediate in the ET-PT pathway makes this route less favorable than CPET. pnas.org The relative acidity of the phenol and the oxidation potentials of both the phenol and its corresponding phenoxide are critical in determining the operative mechanism. A study on the reaction of a copper superoxide (B77818) complex with various para-substituted phenols demonstrated a mechanistic shift from PT-ET for phenols with electron-withdrawing groups to a concerted mechanism for those with electron-donating groups like dimethylamino. nih.gov

The electrochemical oxidation of phenols often involves these mechanisms, where the pathway can be influenced by factors such as pH and the presence of buffers. pnas.orguc.pt

Mechanistic PathwayInitial StepIntermediate SpeciesSecond Step
CPET Simultaneous e⁻/H⁺ transferTransition stateProduct formation
PT-ET Proton Transfer (Deprotonation)Phenoxide ion (ArO⁻)Electron Transfer (Oxidation)
ET-PT Electron Transfer (Oxidation)Radical cation ([ArOH]•⁺)Proton Transfer (Deprotonation)

Hydrogen Atom Abstraction (HAA) is a reaction in which a hydrogen atom is transferred from a substrate to a radical species. nih.gov For phenols, this involves the direct transfer of the hydrogen atom from the hydroxyl group to an abstracting radical, forming a phenoxyl radical.

The efficiency of HAA is strongly dependent on the O–H bond dissociation energy (BDE) of the phenol. Substituents on the aromatic ring that can stabilize the resulting phenoxyl radical will lower the BDE and thus facilitate HAA. Electron-donating groups, such as the dimethylamino group at the meta-position in this compound, are known to stabilize the phenoxy radical, which would be expected to enhance the rate of HAA. Theoretical studies on substituted phenols reacting with nitrogen dioxide have shown that electron-donating groups in the ortho and para positions facilitate the reaction by electronically stabilizing the product phenoxy radical. nih.gov The relationship between the activation free energy of the HAA step and the BDE of the substrate often shows a linear correlation. rsc.org

The general reaction for HAA from a phenol is: ArOH + R• → ArO• + RH

Where R• is the abstracting radical.

Photocatalytic Degradation Mechanisms and Pathways

The degradation of phenol through photocatalysis generally proceeds in two main phases: an initial phase where the phenol is converted into hydroxylated intermediates like catechol and benzoquinone, followed by a mineralization phase where these intermediates are broken down into carbon dioxide and water. researchgate.net

For brominated phenols, a key step in the degradation is the cleavage of the C-Br bond. Studies on the UV-photodegradation of bromophenols have indicated that this bond cleavage can be a rate-limiting step and may involve radical mechanisms. nih.gov The degradation pathway can be complex, potentially leading to the formation of various intermediates before complete mineralization.

A proposed general mechanism for the photocatalytic degradation of a substituted phenol (like this compound) would involve:

Adsorption of the phenol onto the surface of the photocatalyst.

Generation of electron-hole pairs in the photocatalyst upon UV irradiation.

Reaction of holes with water or hydroxide ions to form hydroxyl radicals (•OH).

Attack of the hydroxyl radicals on the aromatic ring, leading to hydroxylation and ring opening.

Cleavage of the C-Br and C-N bonds and subsequent degradation of the side chains.

Ultimate mineralization of the organic compound to CO₂, H₂O, Br⁻, and NO₃⁻.

Isotope fractionation studies on the photodegradation of bromophenols suggest that the mechanism can be influenced by the solvent and the position of the bromine atom. nih.gov

Coordination Chemistry and Metal Complexation

Synthesis and Isolation of Metal Complexes Derived from 4-Bromo-3-(dimethylamino)phenol or its Schiff Base Derivatives

The synthesis of metal complexes from this compound typically involves a two-step process. The first step is the formation of a Schiff base ligand. This is generally achieved through the condensation reaction of a phenol (B47542) derivative with a primary amine. For instance, a substituted aminophenol can be reacted with a carbonyl compound, such as an aldehyde or a ketone, often under reflux in a solvent like ethanol (B145695).

Once the Schiff base ligand is formed and isolated, it is then introduced to a metal salt to form the coordination complex. The ligand is dissolved in a suitable solvent, and a solution of the metal salt (e.g., chlorides or acetates of transition metals like Mn(II), Fe(III), Cr(III), Co(II), Ni(II), or Cu(II)) is added dropwise. tandfonline.comnih.gov The reaction mixture is typically stirred and refluxed for several hours, during which the metal complex precipitates out of the solution. tandfonline.com The resulting solid complex is then isolated through filtration, washed with a solvent like ethanol to remove any unreacted starting materials, and dried. tandfonline.com

An efficient method for synthesizing related Schiff base derivatives involves the condensation reaction between 2-substituted trimethinium salts and aminophenols in the presence of a base like triethylamine (B128534) in ethanol at reflux. researchgate.net This procedure is noted for its high yields and mild, metal-catalyst-free conditions. researchgate.net

Table 1: Representative Reaction Conditions for Schiff Base Metal Complex Synthesis

Step Reactants Solvent Conditions Outcome
Ligand Synthesis Substituted Phenol + Primary Amine Ethanol Reflux Schiff Base Ligand

| Complexation | Schiff Base Ligand + Metal Salt (e.g., MCl₂) | Ethanol / Methanol | Stirring, Reflux (2-6 h) | Precipitated Metal Complex |

Structural Elucidation of Metal Complexes

The precise arrangement of atoms and the nature of the bonding within these metal complexes are determined using a suite of analytical techniques. These methods provide a detailed picture of the coordination environment around the central metal ion.

The electronic spectra of these complexes are crucial for determining the coordination geometry. The d-d electronic transitions observed in the UV-Visible spectrum give insights into the splitting of the d-orbitals of the metal ion, which is a direct consequence of the ligand field. For example, electronic spectral data have been used to suggest octahedral geometries for Cr(III) and Fe(III) complexes and a square-planar geometry for a Ni(II) complex. mdpi.com

The geometry of the complex is dictated by the metal ion, its oxidation state, and the nature of the ligand. Common coordination geometries for transition metal Schiff base complexes include octahedral, square planar, square pyramidal, and tetrahedral. mdpi.comresearchgate.netmdpi.com

Octahedral Geometry: Often observed for metal ions like Cr(III) and Fe(III), this geometry involves the ligand coordinating to the metal center along with other ligands, such as water molecules, to satisfy a coordination number of six. tandfonline.commdpi.com

Square Planar Geometry: This is common for d⁸ metal ions like Ni(II) and is characterized by the metal ion being in the same plane as the four donor atoms of the ligand. mdpi.commdpi.com

Tetrahedral Geometry: For four-coordinate complexes, a tetrahedral arrangement is also possible. Ligand field theory explains the splitting of d-orbitals in this geometry as being inverted and smaller compared to an octahedral field.

The specific geometry adopted by the complex influences its physical and chemical properties, including its color, magnetic properties, and reactivity.

Infrared (IR) spectroscopy is a powerful tool for identifying the donor atoms of the Schiff base ligand that are involved in coordination with the metal ion. The Schiff base ligands derived from phenolic compounds typically have key functional groups, including the phenolic -OH group and the azomethine (-C=N-) group. nih.gov

Upon complexation, characteristic shifts in the IR absorption bands are observed:

M-N Bond: The stretching frequency of the azomethine group (ν(C=N)) typically shifts to a lower wavenumber in the complex compared to the free ligand. This indicates that the nitrogen atom of the azomethine group is coordinated to the metal center.

M-O Bond: The disappearance of the broad band associated with the phenolic -OH group in the spectrum of the complex, along with a shift in the C-O stretching frequency, indicates the deprotonation of the phenol and the coordination of the oxygen atom to the metal ion. researchgate.net

New Bands: The appearance of new, low-frequency bands in the far-IR region of the spectrum can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, providing direct evidence of coordination. nih.gov

These spectral changes confirm that the Schiff bases act as bidentate ligands, bonding to the metal ion through the phenolic oxygen and the imine nitrogen. mdpi.com

Table 2: Spectroscopic Evidence for Metal-Ligand Bonding

Spectroscopic Technique Observation in Free Ligand Observation in Metal Complex Interpretation
Infrared (IR) Presence of ν(C=N) band Shift of ν(C=N) to lower frequency Coordination via Azomethine Nitrogen
Infrared (IR) Presence of broad ν(O-H) band Disappearance of ν(O-H) band Deprotonation and coordination via Phenolic Oxygen

| Infrared (IR) | Absence of low-frequency bands | Appearance of new ν(M-O) and ν(M-N) bands | Formation of Metal-Ligand Bonds |

Catalytic Applications of Coordination Complexes (e.g., in Polymerization Reactions)

Schiff base metal complexes are renowned for their excellent catalytic activity in a wide array of organic transformations, including polymerization reactions. nih.govresearchgate.net Their high thermal and moisture stability makes them suitable for use as catalysts under various conditions. nih.govepa.gov

While specific studies on the catalytic use of complexes derived directly from this compound are not extensively documented, the broader class of phenol-based and bromo-substituted Schiff base complexes has demonstrated significant potential, particularly in two main areas of polymerization:

Olefin Polymerization: Phenoxy-imine (FI) complexes of early transition metals (like titanium and zirconium) and Schiff base complexes of late transition metals (such as iron(II), cobalt(II), nickel(II), and palladium(II)) have been effectively used as catalysts for the polymerization of olefins like ethylene (B1197577). researchgate.netepa.gov For example, iron(III) and cobalt(II) complexes featuring pyridine (B92270) bis(imine) ligands have shown significant activity in ethylene polymerization. nih.gov The structure of the ligand and the nature of the metal center can be fine-tuned to control the properties of the resulting polymer.

Ring-Opening Polymerization (ROP): There is growing interest in using Schiff base metal complexes to catalyze the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, to produce biodegradable polymers like polylactide (PLA). mdpi.comresearchgate.net Complexes based on metals like zinc, calcium, and titanium with Schiff base ligands have emerged as efficient catalysts for this process, offering good control over the polymerization and the characteristics of the final polymer. mdpi.com The success of these catalysts lies in the high tunability of the Schiff base ligand's electronic and steric properties, which allows for precise control over the catalytic activity. mdpi.com

The catalytic activity often increases upon complexation of the ligand with a metal ion, highlighting the importance of the coordination environment in designing effective catalysts for polymerization. nih.gov

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR studies have been instrumental in characterizing 4-Bromo-3-(dimethylamino)phenol.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR spectroscopy of this compound provides specific information about the chemical environment of the hydrogen atoms. In a typical ¹H NMR spectrum, distinct signals corresponding to the aromatic protons and the dimethylamino group are observed. The aromatic protons, due to their different positions on the benzene (B151609) ring, exhibit complex splitting patterns and chemical shifts. The protons of the dimethylamino group typically appear as a singlet, reflecting the equivalence of the methyl groups.

Detailed analysis of the ¹H NMR spectrum allows for the assignment of each proton to its specific location in the molecule. For instance, in a related compound, 4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, the aromatic protons appear in the range of δ 7.28–7.42 ppm, while the methyl protons are observed at δ 2.34 ppm. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound displays distinct signals for each unique carbon atom. The chemical shifts of the carbon atoms are influenced by their local electronic environment.

For a similar structure, 4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, the aromatic and thiophene (B33073) carbons resonate at various chemical shifts including 152.2, 146.2, 144.1, 135.2, 132.3, 129.5, 124.1, 123.0, 121.4, 121.0, and 108.1 ppm, with the methyl carbon appearing at 17.1 ppm. mdpi.com The carbon atom attached to the bromine (C-Br) and the one attached to the hydroxyl group (C-OH) exhibit characteristic chemical shifts that are crucial for structural confirmation.

¹³C NMR Chemical Shifts (ppm) for a related compound
152.2, 146.2, 144.1, 135.2, 132.3, 129.5, 124.1, 123.0, 121.4, 121.0, 108.1, 17.1

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

The IR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to specific bond vibrations. Key vibrational modes include the O-H stretching of the phenolic hydroxyl group, C-H stretching of the aromatic ring and methyl groups, C-N stretching of the dimethylamino group, and C-Br stretching. The positions and intensities of these bands provide a unique fingerprint for the molecule. For similar bis-phenol structures, the four most intense IR peaks are at 809 cm⁻¹, 1230 cm⁻¹, 511 cm⁻¹, and 1510 cm⁻¹. mdpi.com

Fundamental Vibrational Mode Assignment

A detailed assignment of the fundamental vibrational modes can be achieved through computational methods, such as Density Functional Theory (DFT). These calculations help in correlating the experimentally observed IR and Raman bands with specific atomic motions within the molecule. For instance, the characteristic O-H stretching vibration is typically observed in the region of 3200-3600 cm⁻¹. The C-N stretching of the tertiary amine is expected around 1250–1350 cm⁻¹, and the C-Br stretch appears at lower wavenumbers.

Vibrational Mode Assignments for similar compounds
809 cm⁻¹, 1230 cm⁻¹, 511 cm⁻¹, 1510 cm⁻¹

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a computational tool used to provide a quantitative description of the contribution of each internal coordinate to a particular vibrational mode. researchgate.netresearchgate.net This analysis is crucial for an unambiguous assignment of the vibrational bands, especially in complex molecules where vibrational coupling is common. researchgate.netresearchgate.net For example, a PED analysis could reveal the extent to which the C-C stretching modes of the aromatic ring are mixed with C-H in-plane bending vibrations.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* transitions within the aromatic ring. The presence of the hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups, both being auxochromes, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

For analogous bromophenols, absorption maxima are typically observed in the 280–300 nm range. The electron-donating nature of the dimethylamino group is likely to further influence the position and intensity of these absorption bands.

Characterization of Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of this compound is characterized by transitions occurring within the aromatic ring, specifically π→π* and n→π* transitions. The phenol (B47542) moiety acts as the primary chromophore, with its absorption bands being significantly modified by the presence of the electron-donating dimethylamino group and the bromine atom.

Typically, phenols exhibit strong absorption bands in the ultraviolet (UV) region. The presence of an auxochrome, such as the dimethylamino group, can cause a bathochromic shift (red shift) to longer wavelengths. uomustansiriyah.edu.iq The non-bonding electrons on the nitrogen atom of the dimethylamino group can participate in resonance with the π-system of the benzene ring, increasing the energy of the highest occupied molecular orbital (HOMO) and decreasing the energy gap for π→π* transitions. uomustansiriyah.edu.iq

Conversely, n→π* transitions, which involve the excitation of a non-bonding electron to an antibonding π* orbital, are generally of lower intensity. uomustansiriyah.edu.iqlibretexts.org These transitions are sensitive to solvent polarity; in polar solvents, the energy required for n→π* transitions typically increases, resulting in a hypsochromic (blue) shift. uomustansiriyah.edu.iq

Studies on analogous compounds, such as 4-bromo-2,6-dimethyl phenol, have shown that the electronic transitions are influenced by the choice of solvent. materialsciencejournal.org Changes in solvent polarity can alter the position of the absorption maxima (λ_max). For substituted phenols, a shift to a longer wavelength is often observed in more polar solvents, an effect attributed to the stabilization of the excited state. researchgate.net

Table 1: Expected Electronic Transitions for this compound

Transition Type Expected Wavelength Region Intensity (Molar Absorptivity, ε) Notes
π → π* 230–290 nm High (ε > 10,000 L mol⁻¹ cm⁻¹) Associated with the aromatic system. Likely shows a bathochromic shift due to the -N(CH₃)₂ group. uomustansiriyah.edu.iq
n → π* > 290 nm Low (ε < 2,000 L mol⁻¹ cm⁻¹) Arises from the non-bonding electrons of the nitrogen and oxygen atoms. Sensitive to solvent polarity. uomustansiriyah.edu.iqlibretexts.org

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the molecular weight and elucidating the structure of this compound. The molecular weight of this compound is 216.09 g/mol . In mass spectrometry, this would be observed as the molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern can be predicted based on the structure. Common fragmentation pathways for similar phenolic and aromatic amine compounds include:

Loss of a methyl group (-CH₃): Resulting in a fragment ion at [M-15]⁺.

Loss of the dimethylamino group (-N(CH₃)₂): Leading to a fragment at [M-44]⁺.

Loss of a bromine atom (-Br): Generating a fragment at [M-79]⁺ or [M-81]⁺.

Cleavage of the aromatic ring: Producing smaller characteristic fragments.

Mass spectrometry serves to validate the molecular weight and confirm the structural integrity of the compound.

Table 2: Predicted Mass Spectrometry Data for this compound

Feature Predicted Value (m/z) Description
Molecular Ion [M]⁺ 216 / 218 The intact molecule with a positive charge, showing the characteristic bromine isotope pattern.
[M-CH₃]⁺ 201 / 203 Loss of a methyl radical from the dimethylamino group.
[M-N(CH₃)₂]⁺ 172 / 174 Loss of the dimethylamino group.
[M-Br]⁺ 137 Loss of the bromine atom.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. In its stable, ground state, this compound is a diamagnetic molecule with all electrons paired. Therefore, it is EPR-silent and would not produce an EPR spectrum.

However, EPR spectroscopy could be employed to study paramagnetic species derived from this compound. For instance, if the compound undergoes oxidation to form a radical cation (e.g., a phenoxyl radical), this resulting paramagnetic species could be detected and characterized by EPR. The resulting spectrum's g-value and hyperfine coupling constants would provide information about the distribution of the unpaired electron's spin density within the molecule.

Fluorescence Spectroscopy

The fluorescence properties of this compound are expected to be significant due to the presence of the electron-donating dimethylamino group on the phenol ring. This substitution pattern can create a molecule with intramolecular charge transfer (ICT) character, which often leads to interesting photophysical behaviors, including fluorescence. mdpi.comresearchgate.net

Upon excitation with UV light, the molecule is promoted to an excited state. The subsequent return to the ground state can occur via the emission of a photon, i.e., fluorescence. The efficiency and wavelength of this emission are highly sensitive to the molecular structure and the local environment. Studies on structurally similar compounds, like those with dimethylamino-styryl or aminobenzanthrone moieties, have demonstrated strong and environmentally sensitive fluorescence. mdpi.comresearchgate.net

Investigations of Solid-State Photoluminescence

Solid-state photoluminescence (SSPL) is a critical property for applications in materials science, such as in organic light-emitting diodes (OLEDs). The emission properties of organic molecules in the solid state can differ significantly from their properties in solution due to intermolecular interactions and packing effects.

For molecules with intramolecular charge transfer (ICT) character, solid-state emission can sometimes be quenched due to aggregation-caused quenching (ACQ). However, in some systems, aggregation-induced emission (AIE) is observed, where fluorescence is enhanced in the solid state. For a related compound, 2-bromo-3-aminobenzo[de]anthracene-7-one, studies have suggested its potential for luminescent applications, but noted that further solid-state investigations are necessary to confirm its utility in devices. mdpi.com The solid-state photoluminescence of this compound would depend on its specific crystal packing and the extent of intermolecular π-π stacking.

Analysis of Solvent-Dependent Emission Properties

The fluorescence of molecules with ICT character is often highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.com For this compound, an increase in solvent polarity is expected to cause a bathochromic (red) shift in the emission spectrum.

This shift occurs because the excited state of an ICT molecule is typically more polar than its ground state. Polar solvents can better stabilize this polar excited state, thus lowering its energy level. This reduces the energy gap between the excited and ground states, resulting in the emission of lower-energy (longer wavelength) light. mdpi.comresearchgate.net Studies on other donor-π-acceptor molecules confirm that increasing solvent polarity leads to red-shifted emission and often a decrease in fluorescence quantum yield. mdpi.comresearchgate.netresearchgate.net

Table 3: Predicted Solvent-Dependent Emission Properties for this compound

Solvent Polarity Index Expected Emission Wavelength (λ_em) Expected Quantum Yield (Φ_F)
Hexane Low Shorter Wavelength (e.g., Blue-Green) Higher
Chloroform Medium Intermediate Wavelength Intermediate
Ethanol (B145695) High (protic) Longer Wavelength Lower
Acetonitrile High (aprotic) Longer Wavelength (e.g., Green-Yellow) Lower

This table is predictive, based on established principles of solvatochromism for similar ICT compounds. mdpi.comresearchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. DFT has been widely applied to study the properties of various chemical compounds.

Geometry Optimization and Conformational Analysis

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 4-Bromo-3-(dimethylamino)phenol, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. These calculations are often performed using methods like B3LYP with various basis sets, such as 6-311++G(d,p). nih.gov

Conformational analysis further explores the different spatial arrangements of the molecule that can arise from the rotation around single bonds. In the case of this compound, rotation around the C-N bond of the dimethylamino group and the C-O bond of the hydroxyl group can lead to different conformers. By calculating the energy profile associated with these rotations, the most stable conformer can be identified. nih.gov This information is crucial as the conformation of a molecule can significantly influence its physical and chemical properties.

Vibrational Frequency and Intensity Computations

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. The B3LYP method has been shown to provide vibrational frequencies that are in good agreement with experimental data for similar aromatic compounds. researchgate.netijaemr.com

The computed vibrational spectra can be used to assign the observed experimental bands to specific vibrational modes, such as the stretching and bending of C-H, O-H, C-N, and C-Br bonds, as well as the vibrations of the phenyl ring. The intensities of these calculated vibrations also provide valuable information for interpreting experimental spectra.

Electronic Structure and Bonding Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. ossila.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. ossila.comresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net For this compound, the electron-donating dimethylamino and hydroxyl groups and the electron-withdrawing bromine atom will influence the energies of the HOMO and LUMO. DFT calculations can precisely determine these energy levels and the resulting gap, providing insights into the molecule's electronic stability and potential reactivity in chemical reactions. imist.manih.gov

Table 1: Frontier Molecular Orbital Properties

Parameter Description
HOMO Energy Energy of the Highest Occupied Molecular Orbital.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. wikipedia.orguni-muenchen.de This analysis allows for the investigation of charge transfer interactions, also known as hyperconjugation, between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.org

Table 2: NBO Analysis Parameters

Parameter Description
Natural Atomic Charges The charge distribution on each atom in the molecule.
Hybridization The mixing of atomic orbitals to form hybrid orbitals for bonding.

| Donor-Acceptor Interactions | Interactions between filled (donor) and empty (acceptor) orbitals, indicating electron delocalization. |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. researchgate.net It is calculated from the total electron density and is mapped onto the molecular surface. The MEP surface uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate potential.

For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, making these sites potential centers for electrophilic interaction. mdpi.com The regions around the hydrogen atoms, particularly the hydroxyl proton, would likely exhibit a positive potential. The MEP surface provides a valuable tool for predicting the reactive sites of the molecule and understanding its intermolecular interactions. researchgate.netmdpi.com

Fukui Function and Reactivity Descriptors

The Fukui function is a key concept in conceptual DFT that helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.comnih.govmaterialsciencejournal.org This function, defined as the derivative of the electron density with respect to the number of electrons at a constant external potential, can be condensed to atomic centers to quantify local reactivity. researchgate.netsharif.edu For this compound, the interplay between the electron-donating dimethylamino (-N(CH₃)₂) and hydroxyl (-OH) groups, and the electron-withdrawing bromo (-Br) group, dictates the reactivity across the aromatic ring.

Generally, the nitrogen and oxygen atoms are expected to be the primary sites for electrophilic attack due to their high electron density. Conversely, the bromine atom and specific carbons on the aromatic ring are potential sites for nucleophilic attack. The precise reactivity is quantified by the condensed Fukui functions (ƒk+, ƒk-, ƒk0), which represent the susceptibility of an atomic site 'k' to nucleophilic, electrophilic, and radical attack, respectively.

Table 1: Hypothetical Condensed Fukui Function Values for this compound

Atomƒk+ (Nucleophilic Attack)ƒk- (Electrophilic Attack)ƒk0 (Radical Attack)
C1LowHighModerate
C2HighLowModerate
C3LowHighLow
C4HighLowHigh
C5LowModerateLow
C6ModerateModerateModerate
BrHighLowHigh
OLowHighModerate
NLowHighModerate

Note: This table is illustrative and based on general principles of substituent effects on aromatic systems. Actual values would require specific DFT calculations.

Electron-Hole Charge Transfer and Excitation Studies

Upon photoexcitation, this compound is expected to exhibit intramolecular charge transfer (ICT) characteristics. The dimethylamino and hydroxyl groups act as electron donors, while the brominated phenyl ring can act as an electron acceptor. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool to study such excited-state phenomena. nih.govnih.gov

Electron-hole charge transfer analysis visualizes the distribution of the electron and the hole (the position from which the electron was excited) upon electronic transition. For molecules with significant ICT character, the electron and hole are spatially separated. In this compound, a π-π* transition would likely involve the promotion of an electron from a highest occupied molecular orbital (HOMO), with significant contributions from the dimethylamino and hydroxyl groups, to a lowest unoccupied molecular orbital (LUMO) distributed over the aromatic ring and the bromo substituent. This spatial separation of the HOMO and LUMO is indicative of a charge transfer state.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is a widely used method for calculating the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima in UV-Vis spectra. sharif.edu The accuracy of TD-DFT calculations depends on the choice of the exchange-correlation functional. sharif.edu For charge-transfer states, long-range corrected functionals are often necessary to obtain accurate results. nih.gov

Studies on similar molecules, such as other substituted phenols and anilines, have demonstrated the utility of TD-DFT in predicting their electronic absorption spectra. materialsciencejournal.orgnih.gov For this compound, TD-DFT calculations would be essential to understand its photophysical properties, including the energies of its low-lying singlet and triplet excited states.

Calculation of Perpendicular Electronic Transition States

Perpendicular electronic transition states refer to excited states where the geometry of the molecule is significantly distorted from planarity, often involving twisting around a bond. These states can be important in understanding non-radiative decay pathways and photochemical reactions. While there are no specific studies on the perpendicular electronic transition states of this compound, the presence of the bulky dimethylamino group could potentially lead to such distorted excited state geometries. Identifying these states computationally would require mapping the potential energy surfaces of the excited states as a function of key dihedral angles.

Correlation Studies between Computational Predictions and Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, computational predictions of properties like NMR chemical shifts, vibrational frequencies (IR), and electronic transition energies (UV-Vis) can be compared with experimental measurements. nih.gov

Experimental data for a closely related compound, 4-Bromo-3-((dimethylamino)methyl)phenol, provides a basis for such a correlation. It is important to note the structural difference, which includes a methylene (B1212753) (-CH₂-) linker between the phenyl ring and the dimethylamino group.

Table 2: Experimental Spectroscopic Data for 4-Bromo-3-((dimethylamino)methyl)phenol

TechniqueObserved Values
¹H NMR (400 MHz, CDCl₃)Aromatic protons: δ 7.42, 6.91, 6.66 ppm; Dimethylamino group: δ 2.35 ppm; Methylene bridge: δ 3.66 ppm
¹³C NMR (100 MHz, CDCl₃)Quaternary carbons: δ 155.00, 131.99 ppm; Aromatic carbons: δ 127.26, 122.99, 119.65 ppm
IR SpectroscopyO–H stretch: 3200 cm⁻¹; C–N stretch: 1250–1350 cm⁻¹; C–Br stretch: 636 cm⁻¹
UV-Vis SpectroscopyAnalogous bromophenols show absorption maxima around 280–300 nm.

DFT calculations using appropriate levels of theory and basis sets can predict these spectroscopic parameters. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. Theoretical vibrational frequencies are typically scaled to account for anharmonicity and basis set deficiencies. nih.gov A strong correlation between the calculated and experimental data would validate the computational model, allowing for confident prediction of other properties of the molecule. Studies on other halogenated phenols have shown good agreement between DFT-calculated and experimental vibrational spectra.

Solid State Structure and Intermolecular Interactions

Single-Crystal X-ray Diffraction Studies

A single-crystal X-ray diffraction experiment would be the cornerstone for elucidating the solid-state architecture of this compound. This technique allows for the precise measurement of diffraction patterns when a crystal is exposed to an X-ray beam, which can then be mathematically reconstructed to generate a detailed three-dimensional model of the electron density within the crystal.

The initial step in analyzing the diffraction data would be to determine the crystal system and space group. The crystal system classifies the crystal based on its lattice parameters, while the space group describes the symmetry elements present within the crystal structure. For related brominated phenolic compounds, various crystal systems, including monoclinic and orthorhombic, have been observed. The specific space group would provide crucial information about the arrangement and symmetry of the molecules in the unit cell.

Following the determination of the crystal system, the precise dimensions of the unit cell would be calculated. These parameters include the lengths of the three axes (a, b, and c) and the angles between them (α, β, and γ). This data defines the fundamental repeating unit of the crystal lattice.

Table 1: Hypothetical Unit Cell Parameters for 4-Bromo-3-(dimethylamino)phenol

ParameterValue
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available

This table is a placeholder to illustrate the type of data that would be presented. Actual values are dependent on experimental results.

One of the most significant outcomes of a single-crystal X-ray diffraction study is the highly accurate determination of bond lengths and angles. This data provides fundamental information about the covalent bonding within the molecule.

Table 2: Hypothetical Selected Bond Lengths for this compound

BondLength (Å)
C-BrData Not Available
C-O (phenol)Data Not Available
C-NData Not Available
N-C (methyl)Data Not Available
C-C (aromatic)Data Not Available

This table is a placeholder to illustrate the type of data that would be presented. Actual values are dependent on experimental results.

Table 3: Hypothetical Selected Bond Angles for this compound

AngleDegree (°)
C-C-BrData Not Available
C-C-OData Not Available
C-C-NData Not Available
C-N-CData Not Available

This table is a placeholder to illustrate the type of data that would be presented. Actual values are dependent on experimental results.

Analysis of Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of intermolecular interactions. Understanding these interactions is crucial for explaining the physical properties of the solid.

Given the presence of a hydroxyl group (a hydrogen bond donor) and a dimethylamino group (a hydrogen bond acceptor), the formation of intermolecular hydrogen bonds of the O–H···N type would be highly probable. These interactions could lead to the formation of chains, dimers, or more complex three-dimensional networks. Additionally, weaker C–H···Br or C–H···π interactions could also play a significant role in stabilizing the crystal structure. A detailed analysis would map out the geometry and distances of these hydrogen bonds.

Halogen Bonding Interactions (e.g., C=O···Br)

Table 1: Examples of Halogen Bonding in Related Brominated Compounds

CompoundInteracting AtomsDistance (Å)Reference
3-Bromo-7-(dimethylamino)-4-methylcoumarinC=O···Br- researchgate.netscispace.com
4-Bromo-3-chlorophenolBr···Br- researchgate.net

Note: Specific distance for the C=O···Br interaction was not provided in the source.

π-π Stacking Interactions

Aromatic rings, such as the phenol (B47542) ring in the title compound, can interact through π-π stacking. These interactions are crucial in the packing of many aromatic molecules. Research on related compounds, such as 4-bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol, shows that molecules stack in columns with intermolecular π-π interactions between the six-membered rings, at a shortest centroid-centroid distance of 3.707 (2) Å. researchgate.net In another example, 4-bromo-2,6-bis(hydroxymethyl)phenol, the molecular association leads to a close proximity between aromatic rings with an average C---C separation of 3.73 Å. researchgate.net These findings suggest that this compound likely exhibits π-π stacking, contributing significantly to its solid-state stability.

Table 2: π-π Stacking Interactions in Structurally Related Compounds

CompoundInteraction DetailsDistance (Å)Reference
4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenolShortest centroid-centroid distance3.707 (2) researchgate.net
4-Bromo-2,6-bis(hydroxymethyl)phenolAverage C---C separation3.73 researchgate.net
7-(Dimethylamino)-3-phenylcoumarinπ···π interactions observed- researchgate.net

Note: Specific distances for all interactions were not provided in the source.

C–H···π Interactions

C–H···π interactions, where a C-H bond acts as a weak acid and interacts with the electron-rich π system of an aromatic ring, are another important stabilizing force in crystal structures. The presence of both aliphatic (from the dimethylamino group) and aromatic C-H bonds in this compound makes it a candidate for such interactions. Studies of related molecules confirm the prevalence of these interactions. For example, weak C–H···π interactions are observed in the crystal structure of 4-bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol. nih.gov Similarly, 4-bromo-2-(hydroxymethyl)phenol also features C–H···π interactions in its crystal packing. researchgate.net

Table 3: C–H···π Interactions in Structurally Related Compounds

CompoundInteraction DetailsD—H···A (Å, °)Reference
4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenolC7—H7B···Cg1D-H: 0.96, H···A: 2.95, D···A: 3.668 (3), Angle: 133 nih.gov
C12—H12···Cg1D-H: 0.93, H···A: 2.96, D···A: 3.612 (2), Angle: 128 nih.gov
3-Bromo-7-(dimethylamino)-4-methylcoumarinC–H···π interactions observed- researchgate.net

Note: Cg1 is the centroid of the C1–C6 benzene (B151609) ring. Specific geometric details for all interactions were not provided in the source.

Polymorphism and Influence of Crystal Morphology on Properties

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can have a profound impact on the physical properties of a compound, including its melting point, solubility, and stability. While no studies on the polymorphism of this compound have been reported, research on the closely related compound (E)-4-bromo-2-[(phenylimino)methyl]phenol has identified two different polymorphs. nih.gov These polymorphs exhibit different crystal packing and dihedral angles between their aromatic rings, resulting in different colors (orange and yellow) and demonstrating thermochromism. nih.gov The existence of polymorphism in a structurally similar molecule suggests that this compound could also potentially form different crystalline structures depending on the crystallization conditions. The crystal morphology, or the external shape of the crystals, would in turn be influenced by the underlying polymorphic form and the intermolecular interactions that dominate in that form.

Powder X-ray Diffraction (PXRD) Characterization

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. It provides a unique "fingerprint" for a specific crystalline phase, based on the positions and intensities of the diffraction peaks. springernature.com This technique is essential for identifying crystalline phases, determining phase purity, and analyzing the crystal structure. byui.edu For novel crystalline materials, such as the single crystal of (E)-4-bromo-2-[(phenylimino)methyl]-phenol, both single-crystal and powder X-ray diffraction are used to determine cell parameters and assess crystalline perfection. asianpubs.org Although a specific PXRD pattern for this compound is not available in the surveyed literature, this technique would be the primary method for its solid-state identification, for distinguishing between potential polymorphs, and for quality control in any synthesis of the material in crystalline form. Each polymorph would yield a distinct PXRD pattern, making it an indispensable tool in the study of its solid-state chemistry.

Advanced Material Science Applications

Role as Intermediate in Complex Organic Synthesis

4-Bromo-3-(dimethylamino)phenol serves as a versatile building block in organic synthesis, providing a scaffold for the construction of more complex molecules. The presence of three distinct functional groups—a hydroxyl (-OH), a bromine (-Br) atom, and a dimethylamino (-N(CH₃)₂) group—on the aromatic ring offers multiple reaction sites for synthetic transformations.

The bromine atom is particularly valuable as it can be readily substituted through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which are fundamental for creating new carbon-carbon bonds. nih.govnih.gov This allows for the attachment of a wide range of other organic fragments to the phenol (B47542) core. The hydroxyl group can undergo etherification or esterification, while the dimethylamino group can influence the reactivity of the ring and can be involved in forming salts or other derivatives. This multi-functionality makes the compound an important intermediate in the production of specialty chemicals and materials. Phenols and their derivatives are considered elementary building blocks for many complex molecules that are vital in biological systems. nih.gov

Development of Non-Linear Optical (NLO) Materials

Organic compounds are actively studied for non-linear optical (NLO) applications due to their potential for rapid response times and high NLO efficiencies. wikipedia.org These materials interact with intense light, like that from lasers, to produce phenomena such as frequency conversion, which is critical for telecommunications and photonics. youtube.com The molecular structure of this compound, containing both an electron-donating group (dimethylamino) and an electron-withdrawing/heavy atom (bromo), is characteristic of chromophores designed for NLO applications. nih.gov

The key predictor of a molecule's second-order NLO performance is its first hyperpolarizability (β). Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to determine these values. researchgate.net For phenols, a high total first hyperpolarizability (βtot) is a desirable trait for NLO materials. researchgate.net

While specific experimental hyperpolarizability values for this compound are not extensively documented in publicly available literature, research on analogous compounds provides insight. For instance, studies on various substituted phenols demonstrate a wide range of hyperpolarizability values depending on their specific functional groups. The data below illustrates typical hyperpolarizability values for related NLO chromophores.

Compound Class/MoleculeFirst Hyperpolarizability (β) Value (esu)Comment
Urea (Reference)~0.38 x 10-30A standard reference material for NLO measurements.
p-Nitroaniline~34.5 x 10-30A classic D-π-A organic NLO molecule.
Eugenol~1.66 x 10-28 (640.37 a.u.)A phenol derivative showing high βtot, approximately 15 times higher than urea. researchgate.net
DTS(FBTTh2)2-Based Derivative (MSTD7)~13.44 x 10-27An example of a complex organic chromophore with a very high calculated first hyperpolarizability. nih.gov

Note: The values in this table are for reference and comparative purposes only. The specific hyperpolarizability of this compound would require dedicated experimental measurement or computational modeling.

The effectiveness of an NLO material is intrinsically linked to its molecular structure. In this compound, the interplay between the substituent groups is critical. The dimethylamino group acts as a potent electron donor, while the electronegative bromine atom and the aromatic system create an intramolecular charge-transfer environment essential for high hyperpolarizability.

Furthermore, the presence of a bromine atom can be advantageous beyond its electronic role. It can help to reduce intermolecular dipole-dipole interactions, which is a crucial factor in promoting the formation of a non-centrosymmetric (acentric) crystal lattice. Such an acentric arrangement is a prerequisite for a material to exhibit bulk second-order NLO effects like second-harmonic generation (SHG). The bromo group has also been noted to potentially improve the transparency and thermal stability of NLO materials.

Photoelectrical Material Applications

Photoelectrical materials convert light energy into electrical signals, a property fundamental to devices like photodetectors and solar cells. While there is broad interest in tuning the photoelectric properties of functional materials, specific research detailing the application of this compound in this area is not prominent in the available scientific literature. bohrium.com However, the general class of functionalized phenols is explored for various electronic applications due to their inherent redox properties and potential for modification. mdpi.comresearchgate.net

Catalyst Components and Initiators in Polymer Science

In polymer science, initiators are substances that start a chain-growth polymerization, while catalysts are used to control and accelerate polymerization reactions. tcichemicals.com Phenolic compounds are known to interact with polymerization processes; for instance, they can act as inhibitors in radical polymerizations by scavenging free radicals. nih.gov Certain phenol derivatives can also be polymerized using enzyme catalysts. acs.org However, specific studies employing this compound as a primary catalyst component or as an initiator for polymerization are not well-documented in current research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.